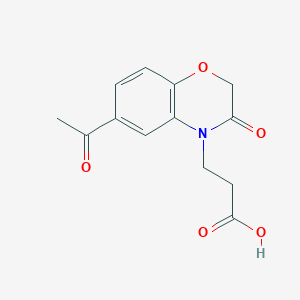

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-8(15)9-2-3-11-10(6-9)14(5-4-13(17)18)12(16)7-19-11/h2-3,6H,4-5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVKJEQYJKDPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid typically involves multiple steps:

Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring. This can be achieved through the condensation of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

Acetylation: The benzoxazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted benzoxazines.

Scientific Research Applications

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the development of advanced materials, such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity. The benzoxazine core can provide structural rigidity and stability, contributing to the overall efficacy of the compound.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzoxazine Derivatives

Table 2: Bioactivity Comparison

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid can be represented as follows:

This compound exhibits unique properties due to the presence of both benzoxazine and propanoic acid moieties, contributing to its biological activity.

Biological Activity Overview

Benzoxazine derivatives have been reported to exhibit a range of biological activities including:

- Antimicrobial Activity : Various studies have shown that benzoxazine derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Research indicates that benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of benzoxazine derivatives found that compounds similar to 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| E. faecalis | 8.33 |

| E. coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Anticancer Activity

In vitro studies have shown that benzoxazine derivatives can inhibit the growth of various cancer cell lines. For example, a derivative with structural similarities to our compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

- Antibacterial Efficacy : A recent study published in the Journal of Chemical Sciences evaluated several benzoxazine derivatives for their antibacterial properties. The results indicated that modifications in the substituents significantly influenced their antimicrobial activity .

- Cancer Cell Studies : Another study focused on the anticancer potential of benzoxazine derivatives found that they could effectively reduce tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid?

- Methodological Answer :

- Acid Hydrolysis : Start with methyl ester precursors (e.g., methyl 3-{6-chloro-3-oxo-7-substituted-3,4-dihydro-2H-1,4-benzoxazin-4-yl}propanoate). Hydrolyze using 6 N HCl at 80–100°C for 16 hours to cleave the ester group.

- Purification : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% trifluoroacetic acid) to isolate the product. For chiral purity, employ supercritical fluid chromatography (SFC) with chiral stationary phases .

- Validation : Confirm yield and purity via LCMS (e.g., MH⁺ ion detection) and ¹H NMR for structural verification.

Q. How can the molecular structure of this compound be rigorously confirmed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopic Techniques :

- ¹H NMR : Analyze aromatic proton environments (e.g., δ 6.96–7.29 ppm for benzoxazin rings) and acetyl/propanoic acid protons.

- LCMS : Monitor molecular ion peaks (e.g., MH⁺ at m/z 377 for analogs) and retention times (e.g., 1.35 min under method A) .

Advanced Research Questions

Q. What analytical challenges arise in assessing the purity of this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Co-elution of byproducts during reverse-phase HPLC due to structural analogs.

- Solutions :

- Orthogonal Methods : Combine HPLC with SFC or capillary electrophoresis to resolve co-eluting impurities.

- High-Resolution MS : Differentiate isobaric contaminants (e.g., isomers with similar m/z values).

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., TMSP) for absolute purity determination .

Q. How can researchers investigate the biological activity and target engagement of this benzoxazin-propanoic acid derivative?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against enzymes like kynurenine 3-monooxygenase (KMO) or kinases, given structural similarities to benzoxazole/benzothiazine inhibitors. Use fluorogenic substrates or ADP-Glo™ assays for real-time activity monitoring .

- Cellular Models : Evaluate cytotoxicity and target modulation in disease-relevant cell lines (e.g., pancreatic acinar cells for pancreatitis models).

- Metabolite Profiling : Track phase I/II metabolites (e.g., dehydroxylated or conjugated derivatives) in vitro using hepatocyte incubations, followed by UPLC-QTOF-MS .

Q. How should contradictory data in structure-activity relationship (SAR) studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with acetyl groups).

- Crystallographic Evidence : Compare X-ray structures of analogs (e.g., 3-{5-chloro-6-substituted-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl}propanoic acid) to validate SAR hypotheses .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.